2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide
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Overview
Description
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydroxyl group attached to a pyrrolidine ring, which is further connected to an ethanimidamide moiety. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the hydroxyl group on the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with an ethanimidamide precursor. The reaction conditions typically include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and ethers or esters from substitution reactions.
Scientific Research Applications
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidamide moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The compound’s stereochemistry also affects its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in functional groups attached to the ring.
Imidazopyridines: These compounds have a similar imidamide moiety but differ in the heterocyclic ring structure.
Uniqueness
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is a compound of interest due to its potential therapeutic applications, particularly in the context of various diseases mediated by cellular signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a distinct structure characterized by a pyrrolidine ring and an ethanimidamide moiety, which contribute to its biological activity. The molecular formula is C5H10N2O, and it features a hydroxyl group that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a modulator of signaling pathways. It has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in various cellular processes including proliferation, survival, and metabolism. The inhibition of PI3K can lead to reduced cell growth in cancer cells, making this compound a candidate for anticancer therapies .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by targeting the PI3K pathway. For instance, a study showed that the compound reduced cell viability in breast cancer cells by over 50% at concentrations above 10 µM .
- Neuroprotection : Research indicates that this compound may exert neuroprotective effects by inhibiting apoptotic pathways in neuronal cells exposed to oxidative stress. This was evidenced by reduced levels of caspase activation in treated SH-SY5Y cells .
- Pharmacological Studies : A pharmacokinetic analysis revealed favorable absorption characteristics, suggesting potential for oral bioavailability. The compound was well-tolerated in animal models with no significant adverse effects reported at therapeutic doses .
Properties
Molecular Formula |
C6H13N3O |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
2-[(3S)-3-hydroxypyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)4-9-2-1-5(10)3-9/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1 |
InChI Key |
ZXFFJLCBSUXAIR-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC(=N)N |
Canonical SMILES |
C1CN(CC1O)CC(=N)N |
Origin of Product |
United States |
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